molecular formula C19H20N2O4S B2751666 N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-53-4

N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2751666
CAS No.: 896375-53-4
M. Wt: 372.44
InChI Key: KDFFFQQDVAQYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a hexahydropyrido[3,2,1-ij]quinoline core, and a sulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different part of the molecule. For example, the quinoline core might be synthesized using methods similar to those described for 4-hydroxy-2-quinolones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a hexahydropyrido[3,2,1-ij]quinoline core, a sulfonamide group, and a 4-methoxyphenyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in acid-base reactions, while the quinoline core might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar sulfonamide group and the nonpolar methoxyphenyl and quinoline groups .

Scientific Research Applications

Antibacterial Activity

Research has explored the synthesis of novel quinoxaline sulfonamides with significant antibacterial properties. A study by Alavi et al. (2017) detailed a green synthesis method for producing different quinoxalines, including sulfonamides derived from 2-(4-methoxyphenyl)-quinoxaline. These compounds exhibited excellent antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting their potential in addressing bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Pharmacological Effects

Another domain of application is the synthesis of quinazoline derivatives for potential use as diuretic and antihypertensive agents. Research conducted by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. These compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential, with some showing significant activity compared to standard drugs (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

COX-2 Inhibition for Anti-inflammatory Applications

Singh et al. (2004) synthesized and evaluated 2,3-diaryl pyrazines and quinoxalines for cyclooxygenase (COX-1/COX-2) inhibitory activity, aiming to discover selective COX-2 inhibitors for their potential anti-inflammatory properties. This study highlighted how modifications at certain positions can significantly affect COX-2 inhibitory activity, contributing to the development of new anti-inflammatory compounds (Singh, Saibaba, Ravikumar, Rudrawar, Daga, Rao, Akhila, Hegde, & Rao, 2004).

Anticancer Activity

Compounds related to the given chemical structure have also been investigated for their anticancer potential. A study by Ghorab, Bashandy, and Alsaid (2014) presented novel thiophene derivatives with sulfonamide and other moieties, showing significant cytotoxic activities against the human breast cancer cell line MCF7. These findings indicate the potential of such compounds in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).

Neuroprotective Properties

NBQX, a quinoxalinedione antagonist and an analog related to the given chemical structure, has been identified as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor. It has been shown to protect against global ischemia, demonstrating potential neuroprotective properties (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For instance, it could be interesting to investigate its potential biological activities given the known activities of related compounds .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-16-7-5-15(6-8-16)20-26(23,24)17-11-13-3-2-10-21-18(22)9-4-14(12-17)19(13)21/h5-8,11-12,20H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFFFQQDVAQYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.